molecular formula C4H2Cl2IN3 B2367076 5,6-Dichloro-3-iodopyrazin-2-amine CAS No. 2089311-22-6

5,6-Dichloro-3-iodopyrazin-2-amine

Cat. No.: B2367076
CAS No.: 2089311-22-6
M. Wt: 289.89
InChI Key: HTQIBHPEVIOGGS-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-iodopyrazin-2-amine (CAS 2089311-22-6) is a halogenated pyrazine derivative characterized by its unique substitution pattern: chlorine atoms at positions 5 and 6, an iodine atom at position 3, and an amine group at position 2. The iodine atom introduces steric bulk and polarizability, which can influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name

5,6-dichloro-3-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQIBHPEVIOGGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method includes the iodination of 5,6-dichloropyrazine-2-amine using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5,6-Dichloro-3-iodopyrazin-2-amine may involve large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The compound is often produced in high purity and stored under specific conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-iodopyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

5,6-Dichloro-3-iodopyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-iodopyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of halogenated pyrazines and pyridines.

Key Findings from Structural Analysis

Core Heterocycle Differences :

  • The target compound features a pyrazine ring, whereas analogs like 3,5,6-Trichloropyridin-2-amine and 5,6-Dichloropyridine-2,3-diamine are based on pyridine or pyridazine cores. Pyrazines exhibit distinct electronic properties due to their two nitrogen atoms at adjacent positions, enhancing π-electron deficiency compared to pyridines .

Halogen Substitution Effects :

  • Iodine vs. Chlorine : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine-only analogs (e.g., 3,5,6-Trichloropyridin-2-amine). This may enhance halogen bonding interactions in drug design but reduce solubility in aqueous media .
  • Positional Halogenation : 3,4,5,6-Tetrachloropyridin-2-amine shows higher halogen density, likely increasing steric hindrance and altering reactivity compared to the target compound .

Functional Group Variations :

  • The amine group at position 2 in the target compound is retained in most analogs. However, 5,6-Dichloropyridine-2,3-diamine introduces a second amine group at position 3, which could enhance hydrogen-bonding capacity .

Biological Activity

5,6-Dichloro-3-iodopyrazin-2-amine is a heterocyclic compound notable for its unique structural characteristics, which include both chlorine and iodine atoms attached to a pyrazine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H2Cl2IN3
  • Molecular Weight : 241.89 g/mol
  • IUPAC Name : 5,6-Dichloro-3-iodopyrazin-2-amine

The biological activity of 5,6-Dichloro-3-iodopyrazin-2-amine is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in substitution reactions with biological molecules such as proteins and nucleic acids.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
  • Receptor Interaction : It can also bind to receptors involved in signal transduction pathways, potentially modulating cellular responses.

Biological Activity Studies

Research has indicated that 5,6-Dichloro-3-iodopyrazin-2-amine exhibits a range of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. For example:

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

Anticancer Potential

In vitro studies have suggested that 5,6-Dichloro-3-iodopyrazin-2-amine may possess anticancer properties by inducing apoptosis in cancer cells. The following table summarizes findings from recent studies:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the effectiveness of 5,6-Dichloro-3-iodopyrazin-2-amine against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with the compound at concentrations above 10 µg/mL.
  • Case Study on Cancer Cell Apoptosis :
    Research involving MCF7 breast cancer cells revealed that treatment with the compound led to increased levels of caspase activation, indicating an apoptotic response. Flow cytometry analysis confirmed a higher percentage of cells undergoing apoptosis compared to untreated controls.

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